(6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine

Description

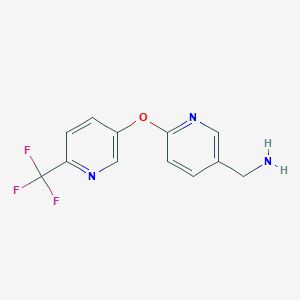

This compound features a bipyridyl ether core, with a trifluoromethyl (-CF₃) group at position 6 of one pyridine ring and a methanamine (-CH₂NH₂) substituent at position 3 of the other.

Properties

Molecular Formula |

C12H10F3N3O |

|---|---|

Molecular Weight |

269.22 g/mol |

IUPAC Name |

[6-[6-(trifluoromethyl)pyridin-3-yl]oxypyridin-3-yl]methanamine |

InChI |

InChI=1S/C12H10F3N3O/c13-12(14,15)10-3-2-9(7-17-10)19-11-4-1-8(5-16)6-18-11/h1-4,6-7H,5,16H2 |

InChI Key |

VFWDYNDBMHEGOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CN)OC2=CN=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a suitable nucleophile to introduce the pyridin-3-ylmethanamine moiety. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Analysis :

Heterocyclic Analogues

Analysis :

Biological Activity

The compound (6-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine, characterized by its unique trifluoromethyl and pyridine functionalities, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : C12H12F3N3O

- Molecular Weight : 273.24 g/mol

Structural Characteristics

The compound features a trifluoromethyl group attached to a pyridine ring, which is linked through an ether bond to another pyridine structure. This unique arrangement is believed to influence its biological interactions.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. A study involving various derivatives showed that modifications in the pyridine structure could enhance cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs demonstrated EC50 values in the low micromolar range against human cancer cell lines such as HCT-15 and NCI-H23 .

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | HCT-15 | 0.038 |

| Similar Derivative | NCI-H23 | 0.067 |

These findings suggest that the trifluoromethyl substitution may play a crucial role in enhancing the potency of these compounds against cancer cells.

The mechanism of action for this compound appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .

Study on Antiproliferative Effects

In a comparative study, various analogs of pyridine derivatives were tested for their antiproliferative effects on gastric cancer cell lines. The compound showed a significant reduction in cell viability, with over 60% inhibition noted at concentrations below 30 µM. The most effective analogs were further analyzed for their structure-activity relationships (SAR), revealing that the presence of the trifluoromethyl group was associated with enhanced biological activity .

Safety Profile Assessment

A subacute toxicity study was conducted to evaluate the safety profile of the compound in vivo. Healthy mice administered high doses (up to 40 mg/kg) exhibited no significant adverse effects, indicating a favorable safety profile for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.